molecular formula C21H14N2O3S B2603288 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide CAS No. 477547-28-7

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide

Cat. No. B2603288
CAS RN: 477547-28-7
M. Wt: 374.41
InChI Key: QJWQCMWCVHISCJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide” is a compound that belongs to a class of molecules known as coumarin thiazole derivatives . These compounds are of interest due to their wide range of biological activities. They are synthesized with various substituted indole derivatives .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst . The resulting compound is then α-brominated using CuBr2 and subsequently cyclized using Thiourea to produce the main scaffold .


Molecular Structure Analysis

The molecular structure of these compounds is elucidated by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 7-hydroxy-4-methylcoumarin with Ethyl acetoacetate, followed by the addition of hydrazine hydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques. For instance, their IR, UV-Vis, 1H-NMR, 13C NMR, and mass spectra can provide valuable information about their structure and properties .

Future Directions

Given their wide range of biological activities, coumarin thiazole derivatives represent a promising area of research for the development of new therapeutic agents. Future research could focus on further optimizing these compounds and investigating their mechanisms of action in more detail .

properties

IUPAC Name

(E)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-19(11-10-14-6-2-1-3-7-14)23-21-22-17(13-27-21)16-12-15-8-4-5-9-18(15)26-20(16)25/h1-13H,(H,22,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWQCMWCVHISCJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide

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